molecular formula C20H20N4O4S B2730872 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide CAS No. 1105247-83-3

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide

Cat. No.: B2730872
CAS No.: 1105247-83-3
M. Wt: 412.46
InChI Key: XYCGTEKXNQTSKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The furan ring is an aromatic heterocycle and could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and methoxy groups could impact its solubility .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The research surrounding compounds structurally related to N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide primarily focuses on chemical synthesis and structural characterization. For instance, Shestopalov et al. (2003) explored the reactions of similar furan and thiophene derivatives with other chemical entities, leading to the formation of various structurally complex compounds (Shestopalov & Naumov, 2003). Similarly, El-Essawy and Rady (2011) discussed the preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its alkylated derivatives, highlighting the intricacies of chemical transformations in this class of compounds (El-Essawy & Rady, 2011).

Potential Biological Activities

  • Investigations into the biological activities of structurally related compounds have been conducted. For example, Loidreau et al. (2013) synthesized and evaluated N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines for their inhibitory potency against protein kinases, suggesting potential applications in pharmacology (Loidreau et al., 2013). This research opens up possibilities for exploring the biological and medicinal applications of compounds similar to this compound.

Fluorescence and Photophysical Properties

  • The study of fluorescence and photophysical properties is another area of interest. Yokota et al. (2012) synthesized fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidines, and analyzed their solid-state fluorescence properties. This research highlights the potential of such compounds for applications in material science and bioimaging (Yokota et al., 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict the exact mechanism .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. Potential applications could be explored based on its structure and reactivity .

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-14-5-2-4-13(8-14)20(26)22-19-16-11-29-12-17(16)23-24(19)10-18(25)21-9-15-6-3-7-28-15/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCGTEKXNQTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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